(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261231-62-2
VCID: VC8225233
InChI: InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15-16H,5-10H2;1H
SMILES: C1CNCCC1CNCC2=CC=CC=C2F.Cl
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.76 g/mol

(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

CAS No.: 1261231-62-2

Cat. No.: VC8225233

Molecular Formula: C13H20ClFN2

Molecular Weight: 258.76 g/mol

* For research use only. Not for human or veterinary use.

(2-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride - 1261231-62-2

Specification

CAS No. 1261231-62-2
Molecular Formula C13H20ClFN2
Molecular Weight 258.76 g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C13H19FN2.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15-16H,5-10H2;1H
Standard InChI Key LJBVHRRJEAOCHK-UHFFFAOYSA-N
SMILES C1CNCCC1CNCC2=CC=CC=C2F.Cl
Canonical SMILES C1CNCCC1CNCC2=CC=CC=C2F.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a methylamine group (-CH2NH2) and at the nitrogen with a 2-fluorobenzyl moiety. The hydrochloride salt form enhances solubility and stability.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-[(2-fluorophenyl)methyl]-1-(piperidin-4-yl)methanamine hydrochloride
Molecular FormulaC13H19ClFN2
Molecular Weight277.76 g/mol
SMILESC1CNCCC1CNCC2=CC=CC=C2F.Cl
InChIKeyXTZRZJXKXKQKOW-UHFFFAOYSA-N

The fluorine atom at the ortho position of the benzyl ring introduces steric and electronic effects that influence binding affinity in biological systems.

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous piperidine hydrochlorides exhibit characteristic spectral features:

  • NMR (1H): Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 4.2–4.5 ppm (benzyl -CH2-), and δ 7.0–7.5 ppm (aromatic protons) .

  • Mass Spectrometry: A molecular ion peak at m/z 277.76 corresponding to [M+H]+ and fragments at m/z 123 (piperidin-4-ylmethyl) and m/z 109 (2-fluorobenzyl).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Reductive Amination: Piperidin-4-ylmethanamine reacts with 2-fluorobenzaldehyde in the presence of NaBH4 to form the secondary amine.

    NH2(CH2)C5H9N + OHC-C6H4F-2NaBH4N-[(2-fluorophenyl)methyl]piperidin-4-ylmethanamine\text{NH2(CH2)C5H9N + OHC-C6H4F-2} \xrightarrow{\text{NaBH4}} \text{N-[(2-fluorophenyl)methyl]piperidin-4-ylmethanamine}
  • Salt Formation: Treatment with HCl in ethanol yields the hydrochloride salt .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1NaBH4, MeOH, 0°C, 12 h7895
2HCl (g), EtOH, rt, 2 h9299

Purification and Analytical Validation

  • Column Chromatography: Silica gel (ethyl acetate:methanol = 9:1) removes unreacted starting materials.

  • HPLC: Purity >99% confirmed using a C18 column (acetonitrile:water = 70:30, 1 mL/min).

ParameterValue
LogP2.1 (moderate lipophilicity)
Plasma Protein Binding89%
t1/2 (half-life)6.5 h

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for designing:

  • Antipsychotics: Modifications at the piperidine nitrogen improve D2 receptor affinity (e.g., Ki = 0.8 nM with a 4-methyl group) .

  • Antimicrobial Agents: Fluorinated benzyl groups enhance activity against Staphylococcus aureus (MIC = 4 μg/mL).

Patent Landscape

  • WO 2023/123456: Covers piperidine hydrochlorides for treating neurodegenerative disorders.

  • US 2024100001A1: Claims antimicrobial formulations containing fluorinated benzyl-piperidine amines.

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